REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][N:12]=2)[CH:7]=[CH:6]1.Cl[C:15](=[O:20])[C:16]([O:18][CH3:19])=[O:17].CO>C(Cl)Cl>[O:20]=[C:15]([C:7]1[C:8]2[C:13](=[N:12][CH:11]=[CH:10][CH:9]=2)[NH:5][CH:6]=1)[C:16]([O:18][CH3:19])=[O:17] |f:0.1.2.3|
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Name
|
|
Quantity
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56.4 g
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Type
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reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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N1C=CC2=CC=CN=C12
|
Name
|
|
Quantity
|
51.9 g
|
Type
|
reactant
|
Smiles
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ClC(C(=O)OC)=O
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
stirred for 18 h with a solution of potassium sodium tartrate (166 g in 500 mL of water)
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After a period of 18 h at room temperature the reaction mixture was cooled to 0° C.
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Duration
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18 h
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Type
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CUSTOM
|
Details
|
the solvents were evaporated
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Type
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ADDITION
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Details
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DCM (500 mL) and saturated NaHCO3 (600 mL) were added
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
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Details
|
the water extracted with DCM (250 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography with 50% ethyl acetate in hexane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OC)C1=CNC2=NC=CC=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |